8-Chloro-5-methoxyquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAUPUJRLGTTQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491468 |

Source

|

| Record name | 8-Chloro-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-43-5 |

Source

|

| Record name | 8-Chloro-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-5-methoxyquinolin-4-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel heterocyclic compound, 8-Chloro-5-methoxyquinolin-4-ol. This document is intended to serve as a foundational resource for researchers engaged in the exploration of quinoline derivatives for potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the unique substitution pattern of this target molecule makes it a compound of significant interest for further investigation.

Introduction and Rationale

Quinolin-4-ol derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 8-position and a methoxy group at the 5-position of the quinoline ring is anticipated to modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can significantly influence its pharmacokinetic profile and interaction with biological targets. This guide outlines a robust synthetic strategy based on the venerable Gould-Jacobs reaction and details the expected analytical characterization of the final compound.

Proposed Synthesis of this compound

The most logical and efficient synthetic route to this compound is a multi-step sequence commencing with a suitably substituted aniline, followed by a thermally induced cyclization. The Gould-Jacobs reaction provides a reliable and well-documented method for the construction of the quinolin-4-ol core.[1][2][3]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((3-chloro-4-methoxyphenyl)amino)methylene)malonate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-5-methoxyaniline (1.0 equivalent).

-

Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

-

Heat the reaction mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

After completion, allow the mixture to cool to room temperature. The excess DEEM can be removed under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Causality: The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol. This condensation reaction is a standard method for the formation of the anilidomethylenemalonate intermediate required for the subsequent cyclization.[1]

Step 2: Synthesis of Ethyl 8-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250-260 °C for 30-60 minutes. Monitor the progress of the intramolecular cyclization by TLC.

-

Upon completion, allow the reaction mixture to cool to below 100 °C.

-

Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry.

Causality: The high temperature provides the necessary activation energy for the intramolecular 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3] The use of a high-boiling, inert solvent facilitates reaching the required temperature for this thermally demanding step.

Step 3: Synthesis of this compound

-

Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect saponification of the ester.

-

After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid intermediate.

-

Heat the acidified mixture to reflux for an additional 1-2 hours to induce decarboxylation.

-

Cool the mixture and collect the precipitated this compound by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Causality: The initial basic hydrolysis cleaves the ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the quinolin-4-ol, followed by heat-induced decarboxylation to yield the final product.

Characterization of this compound

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO and DMF |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5-12.5 | br s | 1H | -OH (tautomeric proton) |

| ~8.0-8.2 | d | 1H | H-2 |

| ~7.4-7.6 | d | 1H | H-6 |

| ~7.1-7.3 | d | 1H | H-7 |

| ~5.9-6.1 | d | 1H | H-3 |

| ~3.9-4.1 | s | 3H | -OCH₃ |

Rationale for Predictions: The chemical shifts are estimated based on the electronic environment of each proton. The deshielded proton at H-2 is due to its proximity to the nitrogen atom. The protons on the benzene ring (H-6 and H-7) will appear as doublets. The methoxy group protons will be a sharp singlet. The quinolin-4-ol tautomeric proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C-4 |

| ~150-155 | C-5 |

| ~145-150 | C-8a |

| ~140-145 | C-2 |

| ~125-130 | C-8 |

| ~120-125 | C-4a |

| ~115-120 | C-6 |

| ~110-115 | C-7 |

| ~105-110 | C-3 |

| ~55-60 | -OCH₃ |

Rationale for Predictions: The carbonyl carbon (C-4) will be the most downfield signal. The carbons attached to the electronegative oxygen (C-5) and nitrogen (C-2, C-8a) will also be significantly deshielded. The methoxy carbon will appear in the typical upfield region for such groups.

Mass Spectrometry (Electron Ionization, EI)

| m/z | Interpretation |

| 209/211 | [M]⁺∙ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 194/196 | [M - CH₃]⁺ |

| 166/168 | [M - CO - CH₃]⁺ |

| 131 | [M - CO - CH₃ - Cl]⁺ |

Rationale for Predictions: The mass spectrum is expected to show a clear molecular ion peak with the characteristic 3:1 isotopic ratio for a single chlorine atom. Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group and the loss of carbon monoxide.

Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 (broad) | O-H stretch (intramolecular hydrogen bonding) |

| 3100-3000 | Aromatic C-H stretch |

| ~1650 | C=O stretch (quinolin-4-one tautomer) |

| ~1600, 1550, 1480 | Aromatic C=C and C=N stretching vibrations |

| ~1250 | Aryl-O-CH₃ stretch (asymmetric) |

| ~1050 | Aryl-O-CH₃ stretch (symmetric) |

| ~800-750 | C-Cl stretch |

Rationale for Predictions: The IR spectrum will be dominated by a broad O-H stretch, indicative of the quinolin-4-ol tautomer and hydrogen bonding. A strong carbonyl absorption will also likely be present due to the keto-enol tautomerism. Characteristic aromatic and C-O and C-Cl stretches will also be observed.

Characterization Workflow

Caption: Logical flow for the comprehensive characterization of the title compound.

Safety Considerations

As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is unavailable, related halo- and hydroxy-quinolines can be irritants and potentially harmful.[4] All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the Gould-Jacobs reaction, offers a reliable method for accessing this novel compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized material. The availability of this compound will enable further investigation into its biological properties and potential as a lead structure in drug discovery programs.

References

-

PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Boulcina, R., et al. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(11), o2856. [Link]

-

Wu, M. 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, 2011, 67(11), o3041. [Link]

-

He, L., et al. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2003, 47(10), 3329-3330. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

- Google Patents.

-

De, P., et al. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 2009, 19(18), 5454-5457. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

Singh, P. P. Gould-Jacobs Reaction. Name Reactions in Organic Synthesis, 2005, 533-535. [Link]

-

Adewole, E., Oke, O.T., & Ojo, A. Synthesis of 8-methoxyquinoline-5-amino acetic acid and its herbicidal potential. Journal of Advance Research in Applied Science, 2015, 2(4), 1-4. [Link]

-

Kumar, S., et al. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 2018, 23(5), 1083. [Link]

-

Solomon, V. R., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2011, 26(3), 383-390. [Link]

-

Quiroga, J., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2012, 17(11), 13093-13103. [Link]

-

Musiol, R., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021, 26(1), 134. [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

Mary, Y. S., et al. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 2018, 1165, 335-348. [Link]

-

Kikelj, D., et al. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 2008, 45(2), 593-598. [Link]

-

Dastidar, S. G., et al. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Gels, 2017, 3(4), 41. [Link]

-

Kaur, K., et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 2020, 10(24), 14216-14233. [Link]

-

Capuano, B., et al. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][4][5]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][4][5]diazepine. Molecules, 1999, 4(10), 329-332. [Link]

-

The Royal Society of Chemistry. Supporting information for.... [Link]

-

Heller, S.R., & Milne, G.W.A. EPA/NIH Mass Spectral Data Base. National Bureau of Standards, 1980. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloro-5-methoxyquinolin-4-ol: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 8-chloro-5-methoxyquinolin-4-ol, a substituted quinolin-4-one of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from closely related analogs to present a robust profile. We will delve into its chemical identity, propose a validated synthetic route, predict its physicochemical properties, and discuss its potential biological significance based on the rich pharmacology of the quinoline scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and quinolin-4-one core structures are considered "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] These nitrogen-containing heterocyclic compounds exhibit a vast array of pharmacological properties, including antibacterial, antifungal, antimalarial, antiviral, anticancer, and anti-inflammatory activities.[1] A notable example is the fluoroquinolone class of antibiotics.[2] The diverse bioactivities of quinoline derivatives underscore the importance of exploring novel analogs like this compound for potential therapeutic applications.[1][2]

Chemical Identity and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature Convention |

| CAS Number | 63010-43-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₈ClNO₂ | Elemental Composition |

| Molecular Weight | 209.63 g/mol | Calculation |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in non-polar solvents, and poorly soluble in water. | Inferred from related 5-chloro-8-hydroxyquinoline.[3] |

| Predicted Melting Point | Not available. Likely a solid at room temperature. | General property of similar heterocyclic compounds. |

| Predicted pKa | Not available. The 4-hydroxyl group is expected to be weakly acidic. | Chemical structure analysis. |

Proposed Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinoline derivatives.[4][5] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonic ester, followed by thermal cyclization.[4][5]

The proposed synthesis of this compound would begin with the commercially available aniline, 2-chloro-5-methoxyaniline.

Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established Gould-Jacobs reaction procedures.[5][6]

-

Condensation:

-

In a round-bottom flask, combine equimolar amounts of 2-chloro-5-methoxyaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, with stirring, at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the intermediate.

-

Remove the ethanol byproduct under reduced pressure.

-

-

Cyclization:

-

Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the crude intermediate.

-

Heat the mixture to approximately 250°C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.[6]

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude product.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

-

Further purification can be achieved by recrystallization from a polar solvent like ethanol or by column chromatography on silica gel.

-

Structural Elucidation and Analytical Methods

The definitive identification of the synthesized this compound would require a suite of analytical techniques.

Spectroscopic Analysis (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten unique signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl-like carbon at the 4-position appearing significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption around 1650 cm⁻¹ would be indicative of the C=O stretching of the quinolin-4-one tautomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information.

Chromatographic Purity Assessment

A reliable method for assessing the purity of this compound and for its quantification in biological matrices would be a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Caption: A typical workflow for the analytical determination of a small molecule like this compound.

Potential Biological Activity and Therapeutic Applications

The biological profile of this compound has not been explicitly reported. However, its structural features suggest several avenues for investigation.

-

Antimicrobial Potential: Many quinoline derivatives, particularly 8-hydroxyquinolines, exhibit potent antibacterial and antifungal properties.[7][8] The presence of a chlorine atom can enhance antimicrobial activity. For instance, the related compound 5-chloro-8-hydroxyquinoline (cloxyquin) has demonstrated activity against Mycobacterium tuberculosis.[7] Therefore, it is plausible that this compound could possess similar antimicrobial effects.

-

Anticancer Activity: Certain 8-hydroxyquinoline derivatives have been investigated as potential antitumor agents.[9] The mechanism often involves the chelation of metal ions crucial for tumor growth or the induction of apoptosis.

-

Enzyme Inhibition: The quinoline scaffold is present in various enzyme inhibitors. Further research could explore the potential of this compound to inhibit specific enzymes relevant to disease pathways.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant quinoline family. This guide has outlined its fundamental chemical properties and proposed a viable synthetic route based on the well-established Gould-Jacobs reaction. The predicted analytical characteristics provide a framework for its future identification and characterization.

The true potential of this molecule lies in the systematic evaluation of its biological activities. Based on the extensive literature on related quinoline derivatives, screening for antimicrobial and anticancer properties would be a logical starting point. Further derivatization of the quinoline core could also lead to the discovery of compounds with enhanced potency and selectivity. This technical guide serves as a foundational resource for researchers poised to unlock the potential of this compound in the ongoing quest for novel therapeutic agents.

References

-

Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. Available at: [Link]

- Google Patents. (2013). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943B.

-

Adediran, O. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 46-51. Available at: [Link]

-

Li, A., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 311, 113296. Available at: [Link]

- Google Patents. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.

-

Hopkinson, M. J., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 5(3), 353-358. Available at: [Link]

-

D'yakonov, V. A., et al. (2015). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Molecules, 20(8), 14817–14827. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ChemistrySelect, 8(23), e202300582. Available at: [Link]

-

Pawley, N., et al. (2018). The upper thermal stability of clinochlore, Mg5Al8, at 10 35 kb P_{{text{H}}_{text{2}} {text{O}}}. Contributions to Mineralogy and Petrology, 173(1), 1-20. Available at: [Link]

-

Osondu, C. I., et al. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of pharmaceutical and biomedical analysis, 174, 526–534. Available at: [Link]

-

Szychowski, J., & Bieniek, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4235. Available at: [Link]

-

PubChem. 4-Chloro-8-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Gurnule, W. B., & Thakare, M. B. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(6), 2355-2361. Available at: [Link]

-

Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 6(45), 30459–30470. Available at: [Link]

-

Arslan, H., et al. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc., 7(3), 113-118. Available at: [Link]

-

Stuvio. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]

-

Canto, R. F. S., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(11), 9414–9421. Available at: [Link]

-

Chan, K. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(7), 634–639. Available at: [Link]

-

ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [https://www.researchgate.net/publication/244697745_1H_and_13C_NMR_spectral_assignments_and_X-ray_crystallography_of_45812b-TETrahydro-isoindolo12-aisoquinoline_and_derivatives]([Link]_ crystallography_of_45812b-TETrahydro-isoindolo12-aisoquinoline_and_derivatives)

-

PubChem. 8-methoxyquinoline-5-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-248). Springer, Berlin, Heidelberg. Available at: [Link]

-

University of Hertfordshire. 8-hydroxyquinoline. AERU. Available at: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ablelab.eu [ablelab.eu]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z. of Spectroscopic Analysis: 8-Chloro-5-methoxyquinolin-4-ol

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unequivocal structural elucidation and characterization of 8-Chloro-5-methoxyquinolin-4-ol. This quinoline derivative is of significant interest in medicinal chemistry and drug development, necessitating robust and reliable analytical methodologies for its identification and purity assessment. This document moves beyond a simple recitation of methods, offering a narrative grounded in the practical experience of a senior application scientist. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section provides detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of the molecular structure and its spectroscopic behavior.

Introduction: The Significance of Quinolines

Quinoline and its derivatives are a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] These heterocyclic compounds are renowned for their wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of its biological efficacy. Therefore, the meticulous structural characterization of novel quinoline derivatives like this compound is not merely an academic exercise but a foundational step in the drug discovery and development pipeline.[2]

This guide will provide the scientific community with a detailed roadmap for the spectroscopic analysis of this compound (Molecular Formula: C₁₀H₈ClNO₂, Molecular Weight: 209.63 g/mol ).[3][4]

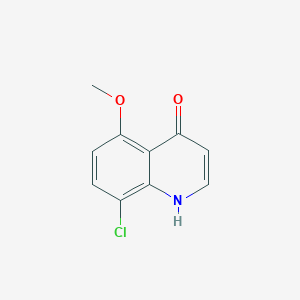

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount before delving into its spectroscopic analysis. The structure of this compound, presented below, reveals a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents that will influence the spectroscopic data include a chlorine atom at position 8, a methoxy group at position 5, and a hydroxyl group at position 4, which can exist in tautomeric equilibrium with its keto form, 8-chloro-5-methoxyquinolin-4(1H)-one.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides critical information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Set appropriate acquisition parameters, including a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process it using Fourier transformation, phase correction, and baseline correction.[1]

Predicted ¹H NMR Data and Interpretation:

The expected ¹H NMR spectrum will display distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing chlorine atom, and the aromatic ring currents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.0-8.2 | Doublet | ~5-6 | 1H |

| H-3 | ~6.5-6.7 | Doublet | ~5-6 | 1H |

| H-6 | ~7.2-7.4 | Doublet | ~8-9 | 1H |

| H-7 | ~7.6-7.8 | Doublet | ~8-9 | 1H |

| -OCH₃ | ~3.9-4.1 | Singlet | N/A | 3H |

| -OH | Variable (broad singlet) | Broad Singlet | N/A | 1H |

-

Aromatic Protons: The protons on the pyridine ring (H-2 and H-3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-6 and H-7) will also appear as doublets, coupling with each other. The exact chemical shifts will be influenced by the substituents.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a "fingerprint" of the carbon atoms within the molecule.[1]

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans.

Predicted ¹³C NMR Data and Interpretation:

The spectrum will show ten distinct signals, one for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140-145 |

| C-3 | ~110-115 |

| C-4 | ~170-175 |

| C-4a | ~145-150 |

| C-5 | ~150-155 |

| C-6 | ~115-120 |

| C-7 | ~125-130 |

| C-8 | ~120-125 |

| C-8a | ~135-140 |

| -OCH₃ | ~55-60 |

-

Carbonyl/Enol Carbon (C-4): This carbon will be the most downfield-shifted due to the strong deshielding effect of the attached oxygen atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons attached to heteroatoms (C-4, C-5, C-8, C-8a) will have distinct chemical shifts.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Caption: Key 2D NMR correlations for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[5]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FT-IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3500 | O-H stretch (hydroxyl) | Broad, Medium |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-3000 | C-H stretch (methoxy) | Medium |

| ~1640 | C=O stretch (keto tautomer) | Strong |

| 1580-1620 | C=C and C=N stretch (aromatic rings) | Medium-Strong |

| ~1250 | C-O stretch (aryl ether) | Strong |

| ~1050 | C-O stretch (hydroxyl) | Medium |

| 700-850 | C-Cl stretch | Medium |

-

O-H Stretch: A broad absorption in the 3200-3500 cm⁻¹ region is characteristic of the hydroxyl group.[6]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.[7]

-

C=O Stretch: The presence of a strong absorption around 1640 cm⁻¹ would indicate the presence of the keto tautomer.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The quinoline ring system contains conjugated π-systems that absorb UV radiation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorbance of the solution over a wavelength range of approximately 200-400 nm.

Predicted UV-Vis Data and Interpretation:

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. The positions and intensities of these bands will be influenced by the substituents.

| λmax (nm) | Transition |

| ~230-250 | π → π |

| ~320-340 | π → π and n → π* |

The electron-donating methoxy and hydroxyl groups and the electron-withdrawing chloro group will cause shifts in the absorption maxima compared to unsubstituted quinoline.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.[10]

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12][13]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 210.03. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak ([M+2+H]⁺ at m/z 212.03) that is approximately one-third the intensity of the molecular ion peak.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation may occur.[14] Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. Common fragmentation pathways for methoxyquinolines include the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[10] The loss of HCl is another possible fragmentation pathway.

Caption: Plausible fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. The detailed protocols and interpretation guidelines presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences. By following these methodologies, scientists can ensure the accurate identification and characterization of this and related quinoline derivatives, a critical step in advancing their potential therapeutic applications.

References

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.

- Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Veggi, P. C., Meirelles, A. J. A., & Mohamed, R. S. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International journal of molecular sciences, 12(11), 7846–7860.

- MDPI. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.

- ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.

- Lead Sciences. This compound.

- Novak, I., Klasinc, L., & Ng, S. C. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of organic chemistry, 69(15), 5005–5010.

- Kaur, R., & Arora, S. (2015). Alkaloids-important therapeutic secondary metabolites of plant origin. Journal of critical reviews, 2(3), 1-8.

- McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.

- ChemicalBook. This compound.

- ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.

- ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- ResearchGate. UV-visible spectrum of the ligand 8-hydroxyquinoline.

- Chemsigma. This compound.

- Benchchem. Technical Support Center: Mass Spectrometry of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.

- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and...

- University of California, Los Angeles. Table of Characteristic IR Absorptions.

- NIST WebBook. 8-Quinolinamine.

- ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...

- Chemistry Steps. Interpreting IR Spectra.

- Wang, J., Lv, M., Feng, C., Qi, W., & Wang, C. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of analytical methods in chemistry, 2024, 7064392.

- PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- Alichem. This compound.

- BLD Pharm. 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid.

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. labsolu.ca [labsolu.ca]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 8-Chloro-5-methoxyquinolin-4-ol (CAS 63010-43-5): Synthesis, Characterization, and Potential Applications

A Note on the Subject Compound: Direct and specific experimental data for 8-Chloro-5-methoxyquinolin-4-ol (CAS 63010-43-5) is notably scarce in publicly accessible scientific literature. This guide, therefore, leverages established principles of organic chemistry and draws upon data from closely related structural analogs to provide a comprehensive and scientifically grounded technical overview. The synthesis protocols, analytical characteristics, and potential biological activities described herein are based on established knowledge of the quinolin-4-ol scaffold and should be considered predictive in nature for the title compound.

Introduction: The Quinolin-4-ol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Within this class, quinolin-4-ols and their tautomeric forms, quinolin-4-ones, are of particular interest due to their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and neuroprotective effects.[3][4][5][6][7][8][9][10][11] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on the specific, yet underexplored, derivative, this compound, providing a theoretical framework for its synthesis, characterization, and potential utility in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 63010-43-5 | Internal |

| Molecular Formula | C₁₀H₈ClNO₂ | Internal |

| Molecular Weight | 209.63 g/mol | Internal |

| Appearance | Likely a solid at room temperature | Inferred |

Synthesis of the Quinolin-4-ol Core: Established Methodologies

The construction of the quinolin-4-ol ring system is a well-established area of organic synthesis. Two of the most prominent methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. Both pathways typically involve the condensation of an aniline derivative with a β-dicarbonyl compound, followed by a thermal cyclization.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines.[12] The reaction proceeds by the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinol. This method is particularly effective for anilines bearing electron-donating groups.[12]

Caption: General workflow of the Gould-Jacobs reaction for 4-quinolinol synthesis.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis offers another robust route to 4-hydroxyquinolines.[13] This method involves the reaction of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline isomer (Knorr product). Generally, lower reaction temperatures favor the formation of the 4-hydroxyquinoline.[14]

Caption: General workflow of the Conrad-Limpach synthesis for 4-hydroxyquinoline formation.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound would likely employ the Gould-Jacobs reaction, starting from the appropriately substituted aniline, 2-amino-3-chloro-6-methoxyphenol. The synthesis of this precursor is a critical first step.

Proposed Synthesis of the Precursor: 2-Amino-3-chloro-6-methoxyphenol

The synthesis of substituted 2-aminophenols can be achieved through various methods, including the reduction of corresponding nitrophenols or through more modern catalytic approaches.[15][16][17] A potential route to 2-amino-3-chloro-6-methoxyphenol is outlined below:

Step-by-Step Protocol (Hypothetical):

-

Nitration of 2-methoxyphenol: 2-methoxyphenol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and methoxy groups would need to be carefully considered to achieve the desired regioselectivity.

-

Chlorination of the nitrophenol intermediate: The resulting nitrophenol is then chlorinated. The position of chlorination will be influenced by the existing substituents.

-

Reduction of the nitro group: The nitro group of the chloro-nitrophenol intermediate is reduced to an amino group, typically using a reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation, to yield 2-amino-3-chloro-6-methoxyphenol.

Cyclization to this compound

With the substituted aminophenol in hand, the Gould-Jacobs reaction can be employed to construct the quinolin-4-ol core.

Step-by-Step Protocol (Hypothetical):

-

Condensation: 2-Amino-3-chloro-6-methoxyphenol is reacted with diethyl ethoxymethylenemalonate in a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the condensation and elimination of ethanol, forming the corresponding anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The crude intermediate is then heated to a high temperature (typically 250-300 °C) in a high-boiling solvent like diphenyl ether. This induces an intramolecular cyclization to form the quinoline ring system.

-

Hydrolysis and Decarboxylation: The resulting ethyl 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylate is then hydrolyzed with a base (e.g., sodium hydroxide) to the corresponding carboxylic acid, followed by acidification and heating to induce decarboxylation, yielding the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization (Predictive)

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral data, based on analogous structures, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern. Representative spectra of related chloro- and methoxy-substituted quinolines can be found in the literature.[18][19][20][21]

-

¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment (e.g., aromatic, attached to oxygen or nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and methoxy groups, C=C and C=N stretching vibrations of the quinoline ring, and a C-O stretching band for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₀H₈ClNO₂). The fragmentation pattern could also provide structural information.[22]

Potential Biological Activities and Applications

While the biological profile of this compound has not been reported, the activities of structurally related compounds suggest several potential areas of application.

| Biological Activity | Examples in Related Quinolin-4-ols | Potential Significance for this compound |

| Anticancer | Many quinoline and quinolin-4-ol derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1][2][6][11][23][24][25] | The presence of both chloro and methoxy groups could modulate the compound's interaction with biological targets, potentially leading to novel anticancer properties. |

| Antibacterial | The quinolone scaffold is the basis for a major class of antibiotics. Various substituted quinolines have shown activity against a range of bacteria, including multidrug-resistant strains.[10][26][27][28] | The specific substitution pattern may confer activity against bacterial targets. |

| Antifungal | Several quinoline derivatives have demonstrated significant antifungal activity against various fungal pathogens.[7][8][29][30][31] | The compound could be explored for its potential as a novel antifungal agent. |

| Neuroprotective | Some quinoline derivatives have shown promise as neuroprotective agents, exhibiting antioxidant and enzyme-inhibiting properties relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][5][32] | The molecule could be investigated for its potential to modulate pathways involved in neurodegeneration. |

Safety and Handling

Specific safety and handling information for this compound is not available. As with any uncharacterized chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents an unexplored area within the well-established and pharmacologically significant class of quinolin-4-ols. While direct experimental data is lacking, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological applications based on established chemical principles and data from analogous structures. The proposed synthetic routes, utilizing the Gould-Jacobs or Conrad-Limpach reactions, offer a clear path for its preparation. The predicted analytical data provides a basis for its structural confirmation. Furthermore, the diverse biological activities of related quinolin-4-ols suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. Further experimental work is warranted to validate these hypotheses and unlock the full potential of this novel chemical entity.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021). ACS Chemical Neuroscience, 12(15), 2785-2799.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1853.

- Heterocyclic Quinoline Derivatives as Novel Neuroprotective Agents for Alzheimer's Disease. (2021).

-

Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

- Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines. (2018). Organic Letters, 20(21), 6943-6947.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021).

- Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). Science Advances, 10(18), eadj7814.

- Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (2021). Organic & Biomolecular Chemistry, 19(3), 564-568.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2021). Molecules, 26(22), 6899.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2020). Molecules, 25(18), 4233.

- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Infectious Diseases, 4(12), 1735-1744.

- Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. (n.d.). Benchchem.

- Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (2023). In Advances in Heterocyclic Chemistry (Vol. 140, pp. 1-45). Academic Press.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(14), 3668-3684.

- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021, January 15). YouTube. Retrieved from [Link]

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3409.

-

Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry, 69(42), 12479-12490.

- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). Journal of Medicinal Chemistry, 57(21), 8840-8851.

- Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. (1985). Journal of Antimicrobial Chemotherapy, 16(4), 475-484.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Molecules, 26(16), 4995.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19169-19175.

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Síntesis de quinolinas de Gould-Jacobs. In Wikipedia, la enciclopedia libre. Retrieved from [Link]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(3), 633.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14353-14364.

- Conrad-Limpach reaction. (n.d.).

- Gould Jacobs Quinoline forming reaction. (n.d.). Biotage.

- Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. (2025). Chemistry & Biodiversity, e202500069.

- Quinolone derivatives and their antifungal activities: An overview. (2019). Archiv der Pharmazie, 352(5), e1800382.

-

8-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). Results in Chemistry, 4, 100410.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20.

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

-

4-Quinolinol. (n.d.). NIST WebBook. Retrieved from [Link]

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Molecules, 27(19), 6296.

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2012). ACS Medicinal Chemistry Letters, 3(10), 814-818.

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022).

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Construction of Substituted 2-Aminophenols via Formal [3 + 3] Cycloaddition of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylate with in Situ Generated Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 19. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR [m.chemicalbook.com]

- 20. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum [chemicalbook.com]

- 21. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biointerfaceresearch.com [biointerfaceresearch.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quinolone derivatives and their antifungal activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

derivatives of 8-hydroxyquinoline synthesis and applications

An In-depth Technical Guide to the Synthesis and Applications of 8-Hydroxyquinoline Derivatives

Introduction

8-Hydroxyquinoline, a bicyclic heterocyclic organic compound, stands as a privileged scaffold in the realms of medicinal and materials chemistry.[1][2] This is largely attributable to its unique electronic properties and its potent ability to chelate a wide array of metal ions.[3][4] The derivatization of the 8-hydroxyquinoline core has led to a vast library of compounds with tailored biological activities and physicochemical properties, making them invaluable tools for researchers, scientists, and drug development professionals.[5] This guide provides a comprehensive technical overview of the synthesis of 8-hydroxyquinoline and its derivatives, and a detailed exploration of their applications in medicinal chemistry, analytical chemistry, and materials science.

Part 1: Synthesis of the 8-Hydroxyquinoline Core and its Derivatives

The construction of the 8-hydroxyquinoline scaffold can be achieved through several classical synthetic methodologies, each offering distinct advantages depending on the desired substitution pattern. Furthermore, the core can be readily functionalized to modulate its properties.

Classical Synthetic Methodologies

The Skraup synthesis is a robust and widely used method for the preparation of quinolines from aromatic amines. For the synthesis of 8-hydroxyquinoline, o-aminophenol is reacted with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[6]

Mechanism and Rationale: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form acrolein. The o-aminophenol then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to yield 1,2-dihydro-8-hydroxyquinoline. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic 8-hydroxyquinoline.[6] An oxidizing agent, such as o-nitrophenol, is often used, which is reduced to o-aminophenol and can re-enter the reaction cycle.[6]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to 14.3 g of glycerol while stirring and cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, slowly add 5.6 g of o-aminophenol. Then, add 3.7 g of o-nitrophenol and a catalytic amount of ferrous sulfate (approximately 0.6 g).

-

Reaction: Heat the mixture to 135-140°C and maintain this temperature for 2-3 hours. The reaction is exothermic, and the color of the mixture will darken.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling as the neutralization is highly exothermic. 8-hydroxyquinoline will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by steam distillation.

The Combes synthesis is an acid-catalyzed reaction of anilines with β-diketones to form substituted quinolines.[8] This method is particularly useful for preparing 2,4-disubstituted quinolines.[9]

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step. Subsequent dehydration yields the final quinoline product.[8]

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) to form a quinoline derivative.[10][11]

Mechanism and Rationale: The reaction can be catalyzed by either acid or base. The mechanism involves an initial aldol condensation between the two carbonyl compounds, followed by intramolecular cyclization and dehydration to form the quinoline ring.[12] Alternatively, a Schiff base can form first, followed by an intramolecular aldol-type reaction and dehydration.[13]

Functionalization of the 8-Hydroxyquinoline Scaffold

Halogenated 8-hydroxyquinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline and the clinically relevant clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), often exhibit enhanced biological activity.[14]

Experimental Protocol: Synthesis of 5,7-dichloro-8-hydroxyquinoline [15]

-

Dissolution: In a suitable reaction vessel, dissolve 125 g of 8-hydroxyquinoline in 1000 mL of chloroform. Add 1.5 g of iodine to the solution.

-

Chlorination: Introduce 200 g of chlorine gas into the reaction mixture over a period of 3 hours at 25°C. Stir the mixture for an additional 5 hours.

-

Quenching: Add a solution of 75 g of sodium pyrosulfite in 250 mL of water dropwise, ensuring the temperature does not exceed 45°C.

-

Solvent Removal and Precipitation: Distill off the chloroform while simultaneously adding 1000 mL of water dropwise. Add another 500 mL of water to the reaction mixture.

-

Isolation: Adjust the pH of the mixture to 2 with ammonia and filter the hot solution. The precipitate is 5,7-dichloro-8-hydroxyquinoline.

-

Washing: Wash the product with an aqueous 3% sodium bisulfite solution and then with water.

Part 2: Key Applications of 8-Hydroxyquinoline Derivatives

The unique chemical properties of 8-hydroxyquinoline derivatives have led to their application in a multitude of scientific and technological fields.

Medicinal Chemistry Applications

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial and antifungal activities.[4]

Mechanism of Action: The primary antimicrobial mechanism is believed to be the chelation of essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺, which are crucial for various enzymatic processes in microbial cells.[4] This disruption of metal homeostasis can lead to the inhibition of cell growth and, ultimately, cell death. Some derivatives can also act as ionophores, transporting metal ions across the cell membrane and causing toxic intracellular concentrations.[4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44-13.78 | [10] |

| Clioquinol | Neisseria gonorrhoeae | 0.10-0.20 | [7] |

| PH176 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [16] |

| PH265 | Cryptococcus neoformans | 0.5-1 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Antimicrobial Stock Solution: Dissolve the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microtiter Plates: Serially dilute the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A growing body of evidence supports the potential of 8-hydroxyquinoline derivatives as anticancer agents.[17][18]

Mechanisms of Action: The anticancer activity of these compounds is multifaceted and can involve:

-

Induction of Oxidative Stress: Chelation of copper ions can lead to the formation of reactive oxygen species (ROS), which can damage cancer cells.[18]

-

Apoptosis Induction: Some derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

-

Proteasome Inhibition: The function of the proteasome, which is crucial for cancer cell survival, can be inhibited by some 8-hydroxyquinoline-metal complexes.[19]

-

Modulation of Signaling Pathways: Key signaling pathways involved in cell proliferation and survival can be disrupted.[20]

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) Values of Representative 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 | [21] |

| YLN1 ([Pt(QCl)Cl₂]·CH₃OH) | MDA-MB-231 (Breast cancer) | 5.49 | [20] |

| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung cancer) | 5.8 | [14] |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | A549 (Lung cancer) | Varies with substitution | [22] |

The dysregulation of metal ion homeostasis is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[23][24] 8-Hydroxyquinoline derivatives have emerged as promising therapeutic agents due to their ability to modulate metal ion concentrations in the brain.[3][25]

Mechanism of Action: These compounds can act as metal chelators, sequestering excess metal ions that contribute to protein aggregation and oxidative stress.[23] They can also act as ionophores, restoring the physiological balance of essential metals in the brain.[26]

Analytical Chemistry Applications: Fluorescent Chemosensors

8-Hydroxyquinoline and its derivatives are widely used as fluorescent chemosensors for the detection of metal ions.[2][27]

Principle of Fluorescence Sensing: In their free form, many 8-hydroxyquinoline derivatives are weakly fluorescent. Upon chelation with a metal ion, a rigid complex is formed, which can lead to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[28] This "turn-on" fluorescence response allows for the sensitive and selective detection of metal ions.[29]

Experimental Protocol: Fluorescence Titration Assay for Metal Ion Binding [30][31]

-

Preparation of Stock Solutions: Prepare a stock solution of the 8-hydroxyquinoline-based fluorescent sensor in a suitable solvent (e.g., ethanol or DMSO) and a stock solution of the metal salt of interest in deionized water or a buffer.

-

Titration: In a series of cuvettes, place a fixed concentration of the fluorescent sensor. Add increasing concentrations of the metal ion solution to each cuvette.

-

Fluorescence Measurements: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at an appropriate excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. The data can be used to determine the binding stoichiometry and the binding constant of the sensor-metal complex.

Materials Science Applications: Organic Light-Emitting Diodes (OLEDs)

Tris(8-hydroxyquinoline)aluminum(III) (Alq₃) is a cornerstone material in the field of OLEDs, where it is commonly used as an electron-transporting and emissive layer.[32][33]

Role in OLEDs: In a typical OLED device, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light. Alq₃'s excellent electron-transporting properties and high fluorescence quantum yield make it an ideal material for this purpose.[16][34]

Experimental Protocol: Fabrication of a Simple OLED Device [16]

-

Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol).

-

Hole Injection Layer Deposition: Spin-coat a layer of a hole-injection material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate.

-

Emissive Layer Deposition: Prepare a solution of Alq₃ (and a host polymer like poly(N-vinylcarbazole), PVK, if applicable) in a suitable solvent (e.g., tetrahydrofuran, THF). Spin-coat this solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox).